molecular formula C5H3FO2S B1298897 5-fluorothiophene-3-carboxylic Acid CAS No. 32415-50-2

5-fluorothiophene-3-carboxylic Acid

Cat. No.: B1298897
CAS No.: 32415-50-2
M. Wt: 146.14 g/mol
InChI Key: RPYSBJQHFDINTB-UHFFFAOYSA-N
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Description

5-Fluorothiophene-3-carboxylic acid is a fluorinated derivative of thiophene, a five-membered aromatic heterocycle containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-fluorothiophene-3-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene using molecular fluorine (F₂) under controlled conditions to achieve selective fluorination at the 3-position . Another approach involves the use of N-fluorodibenzenesulfonimide as a fluorinating agent .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using safer and more efficient fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 5-Fluorothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the thiophene ring .

Mechanism of Action

The mechanism by which 5-fluorothiophene-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 5-Fluorothiophene-3-carboxylic acid is unique due to the presence of the fluorine atom at the 3-position, which significantly influences its chemical reactivity and biological activity. This fluorination enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

5-fluorothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYSBJQHFDINTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356036
Record name 5-fluorothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32415-50-2
Record name 5-fluorothiophene-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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